molecular formula C16H23N3O2 B14377375 1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole CAS No. 88059-66-9

1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole

Cat. No.: B14377375
CAS No.: 88059-66-9
M. Wt: 289.37 g/mol
InChI Key: SHYKEODQWSNEQX-UHFFFAOYSA-N
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Description

1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a methoxy group, a dimethyl group, and a phenoxymethyl group attached to a butyl chain, which is further connected to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the butyl chain: The butyl chain with the methoxy, dimethyl, and phenoxymethyl groups can be synthesized through a series of alkylation and substitution reactions.

    Cyclization to form the triazole ring: The butyl chain is then reacted with hydrazine derivatives to form the triazole ring through cyclization reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can disrupt biological pathways. This inhibition can lead to antimicrobial effects by preventing the growth and replication of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole family.

    1-[2-Methoxy-3,3-dimethylbutyl]-1H-1,2,4-triazole: A similar compound without the phenoxymethyl group.

    1-[2-Methoxy-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole: A compound with a different substitution pattern on the butyl chain.

Uniqueness

1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxymethyl group enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

Properties

CAS No.

88059-66-9

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

1-[2-methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1,2,4-triazole

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)16(20-4,10-19-13-17-12-18-19)11-21-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

SHYKEODQWSNEQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=CC=C2)OC

Origin of Product

United States

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